Deoxynivalenol 3-glucuronide

Descripción general

Descripción

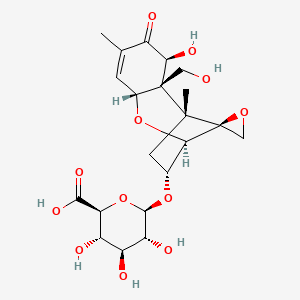

Deoxynivalenol 3-glucuronide is a chemical derivative of deoxynivalenol, a mycotoxin produced by Fusarium species. This compound is formed through the conjugation of deoxynivalenol with glucuronic acid. Deoxynivalenol is a frequent contaminant in cereal-based food and feed, posing health risks to humans and animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxynivalenol 3-glucuronide can be synthesized by incubating deoxynivalenol with liver microsomes from various species, including humans and animals. The reaction involves the enzyme uridine-diphosphoglucuronyltransferase, which catalyzes the conjugation of deoxynivalenol with glucuronic acid .

Industrial Production Methods: the synthesis typically involves the use of human or animal liver microsomes and uridine-diphosphoglucuronyltransferase enzymes to facilitate the glucuronidation process .

Análisis De Reacciones Químicas

Types of Reactions: Deoxynivalenol 3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to deoxynivalenol, enhancing its solubility and facilitating its excretion .

Common Reagents and Conditions:

Reagents: Deoxynivalenol, glucuronic acid, uridine-diphosphoglucuronyltransferase enzymes.

Conditions: Incubation with liver microsomes at physiological pH and temperature.

Major Products: The primary product of this reaction is this compound, with minor amounts of other glucuronides such as deoxynivalenol 15-glucuronide .

Aplicaciones Científicas De Investigación

Biomonitoring and Exposure Assessment

Biomonitoring studies have demonstrated that DON-3-glucuronide can serve as a reliable urinary biomarker for assessing exposure to DON. A study involving human volunteers showed that approximately 58% of administered DON-3-glucuronide was recovered in urine within 24 hours, indicating its rapid metabolism and excretion . These findings support the use of DON-3-glucuronide as a marker for dietary intake assessments, particularly in epidemiological studies.

| Study | Population | Findings |

|---|---|---|

| Pestka et al. (2017) | 20 adult volunteers | 58% recovery of DON-3-glucuronide in urine |

| Study on dairy cows | Lactating cows | Conjugated forms accounted for 24-46% of serum levels |

Toxicological Studies

Research indicates that DON-3-glucuronide has lower toxicity compared to its parent compound, DON. In animal studies, including those with rats, it was observed that most of the administered DON-3-glucuronide was hydrolyzed to DON during digestion, suggesting a lower toxicological relevance for DON-3-glucuronide itself . This understanding is vital for risk assessment related to food safety.

Metabolic Pathway Elucidation

Studies have elucidated the metabolic pathways involving DON and its glucuronides, including DON-3-glucuronide. For example, research has shown that following oral administration of DON-3-glucuronide in rats, only a small fraction was detected in urine, while a significant amount was recovered as DON in feces . This highlights the importance of understanding metabolic conversions when evaluating exposure risks.

Case Study 1: Human Intervention Study

A controlled human intervention study assessed the metabolism of DON and its glucosides. Participants were restricted from consuming cereals before receiving oral doses of both compounds. The study revealed that urinary excretion profiles could be used to estimate dietary intake levels effectively. Notably, correlations between different metabolites were observed, emphasizing the interconnectedness of these compounds in human metabolism .

Case Study 2: Animal Studies on Dairy Cows

In another case study involving dairy cows, researchers analyzed serum and milk levels of DON and its glucuronides after administering high doses. The results indicated significant conjugation processes occurring in lactating cows, which could influence milk safety standards and regulatory measures regarding feed contamination .

Mecanismo De Acción

Deoxynivalenol 3-glucuronide exerts its effects through the process of glucuronidation, which enhances the solubility of deoxynivalenol and facilitates its excretion from the body. This process involves the enzyme uridine-diphosphoglucuronyltransferase, which catalyzes the conjugation of deoxynivalenol with glucuronic acid . The molecular targets include the liver and kidneys, where the glucuronidation and excretion processes occur .

Comparación Con Compuestos Similares

Deoxynivalenol 15-glucuronide: Another glucuronide derivative of deoxynivalenol, formed through the conjugation of deoxynivalenol with glucuronic acid at a different position.

Deoxynivalenol 7-glucuronide: A proposed metabolite of deoxynivalenol, though less commonly identified.

Uniqueness: Deoxynivalenol 3-glucuronide is unique due to its specific formation through the conjugation of deoxynivalenol with glucuronic acid at the 3-position. This regioselectivity is species-dependent and plays a crucial role in the detoxification and excretion of deoxynivalenol .

Actividad Biológica

Deoxynivalenol-3-glucuronide (DON-3G) is a significant metabolite of deoxynivalenol (DON), a mycotoxin produced by Fusarium species that contaminates cereal grains. Understanding the biological activity of DON-3G is crucial for assessing its safety and health implications, particularly in food and feed products.

Overview of Deoxynivalenol and Its Metabolites

Deoxynivalenol is known for its toxic effects, primarily causing gastrointestinal disturbances and immune suppression. DON-3G, a conjugated form, is formed through glucuronidation, which is a detoxification process in mammals. This section outlines the metabolism and biological implications of DON-3G.

Metabolism and Excretion

- Absorption : DON-3G is rapidly absorbed in the gastrointestinal tract. Studies indicate that upon ingestion, it can be hydrolyzed to DON, which is then further metabolized and excreted as various glucuronides, including DON-3-glucuronide and DON-15-glucuronide .

- Excretion : Approximately 70% of ingested DON is excreted via urine, with about 80% of this being in conjugated forms, primarily as DON-15-GlcA and DON-3G . A human intervention study showed that after administration of DON or DON-3G, renal excretion was complete within 24 hours, confirming the rapid metabolism of these compounds .

Biological Activity

The biological effects of DON-3G have been studied primarily in animal models and human biomonitoring studies.

Toxicological Profile

- Anorectic Effects : Research has shown that both DON and its metabolites, including DON-3G, induce anorexia (reduced food intake) in various animal models. In a study involving mice, administration of DON resulted in significant food refusal lasting up to 16 hours . Comparatively, the anorectic response to DON-3G was less pronounced but still significant.

- Cytokine Response : Exposure to DON has been linked to increased levels of pro-inflammatory cytokines. In aged mice exposed to DON, there was a notable increase in cytokine levels compared to younger mice . This suggests that while DON-3G may exhibit lower toxicity than its parent compound, it still has implications for immune responses.

Human Intervention Studies

A pivotal study involved twenty volunteers who were administered single doses of either DON or DON-3G. Urine samples were collected over 24 hours post-administration. The findings revealed:

- Rapid absorption and excretion of both compounds.

- The urinary profile showed that after ingestion of DON-3G, a higher proportion was excreted as glucuronides compared to the parent compound .

This study underscores the importance of considering modified forms like DON-3G in dietary exposure assessments.

Animal Studies

In another study examining the effects of various mycotoxins on aged versus adult mice:

- Aged mice exhibited greater feed refusal when exposed to dietary DON compared to younger counterparts.

- The study highlighted differences in metabolism between age groups, with aged mice showing delayed clearance rates for both DON and its glucuronides .

Data Tables

| Parameter | DON | DON-3G |

|---|---|---|

| Anorectic Response Duration | Up to 16 hours | Up to 6 hours |

| Cytokine Level Increase | Significant | Moderate |

| Urinary Excretion (%) | ~70% | ~80% as glucuronides |

| Metabolism Rate | Rapid | Instantaneous |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAWUZMBBQEMX-IJNZYEPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000000-13-4 | |

| Record name | Deoxynivalenol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000000134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYNIVALENOL 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0I7J8KVP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.